molecular formula C22H24ClN5O2 B11260160 3-(4-chlorophenyl)-1-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

3-(4-chlorophenyl)-1-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

Cat. No.: B11260160
M. Wt: 425.9 g/mol
InChI Key: BTILXKBJQPIKLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is a complex organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a triazoloazepine moiety

Properties

Molecular Formula

C22H24ClN5O2

Molecular Weight

425.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

InChI

InChI=1S/C22H24ClN5O2/c1-30-19-8-5-4-7-18(19)28(22(29)24-17-12-10-16(23)11-13-17)15-21-26-25-20-9-3-2-6-14-27(20)21/h4-5,7-8,10-13H,2-3,6,9,14-15H2,1H3,(H,24,29)

InChI Key

BTILXKBJQPIKLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazoloazepine Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazoloazepine ring.

    Attachment of the Chlorophenyl and Methoxyphenyl Groups: These groups are introduced through nucleophilic substitution reactions, where the appropriate phenyl derivatives are reacted with the triazoloazepine intermediate.

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl chains.

Scientific Research Applications

1-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-microbial properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or modulation of enzyme activity.

    Receptors: Binding to specific receptors, leading to altered cellular signaling pathways.

    Pathways: Involvement in key biochemical pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)UREA: Lacks the triazoloazepine moiety.

    1-(4-CHLOROPHENYL)-3-(2-HYDROXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

The presence of the triazoloazepine moiety in 1-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA distinguishes it from other similar compounds. This unique structural feature contributes to its distinct chemical reactivity and potential biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.